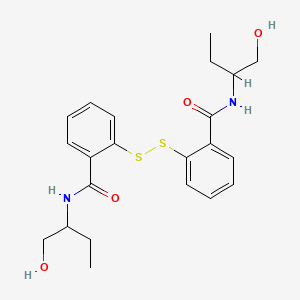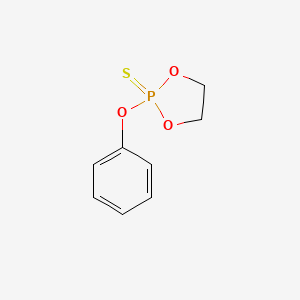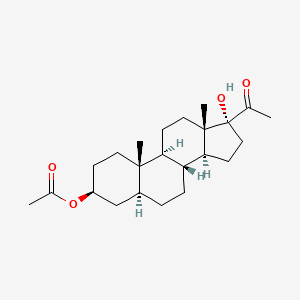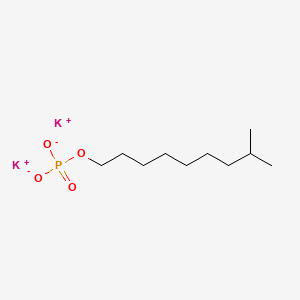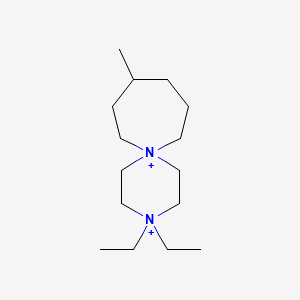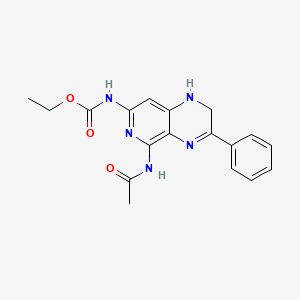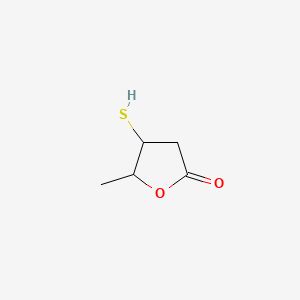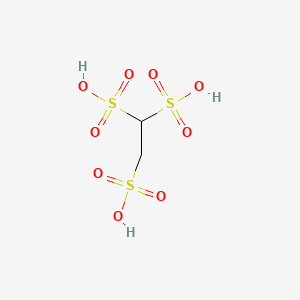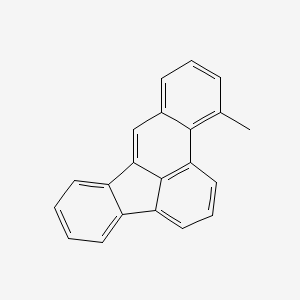
12-Methylbenzo(b)fluoranthrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12-Methylbenzo(b)fluoranthrene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C21H14 It is a derivative of benzo(b)fluoranthrene, characterized by the presence of a methyl group at the 12th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 12-Methylbenzo(b)fluoranthrene typically involves the cyclization of appropriate precursors under specific conditions. One common method is the N-directed borylative cyclization, which has been used to synthesize various benzo(b)fluoranthrene derivatives . This method involves the use of boron reagents and catalysts to facilitate the cyclization process.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves the large-scale synthesis of PAHs through controlled cyclization reactions. These methods often require high temperatures and the use of specialized catalysts to ensure the desired product yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 12-Methylbenzo(b)fluoranthrene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced PAH derivatives.
Substitution: Electrophilic substitution reactions are common, where substituents like halogens or nitro groups are introduced into the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a model compound for studying the reactivity and properties of PAHs.
Biology: Research has explored its interactions with biological systems, particularly its potential mutagenic and carcinogenic effects.
Medicine: While not widely used in medicine, its derivatives are investigated for their potential therapeutic properties.
Wirkmechanismus
The mechanism by which 12-Methylbenzo(b)fluoranthrene exerts its effects involves its interaction with molecular targets such as DNA and proteins. Its planar structure allows it to intercalate between DNA bases, potentially leading to mutations and other genetic alterations. Additionally, it can form reactive metabolites that interact with cellular components, contributing to its biological activity .
Vergleich Mit ähnlichen Verbindungen
Benzo(b)fluoranthrene: The parent compound, lacking the methyl group at the 12th position.
Benzo(e)fluoranthrene: Another PAH with a different ring structure.
12-Methylchrysene: A similar PAH with a methyl group at a different position.
Uniqueness: 12-Methylbenzo(b)fluoranthrene is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. The presence of the methyl group at the 12th position can affect its electronic distribution and steric interactions, distinguishing it from other PAHs .
Eigenschaften
CAS-Nummer |
95741-47-2 |
|---|---|
Molekularformel |
C21H14 |
Molekulargewicht |
266.3 g/mol |
IUPAC-Name |
3-methylpentacyclo[10.7.1.02,7.08,20.013,18]icosa-1(19),2(7),3,5,8(20),9,11,13,15,17-decaene |
InChI |
InChI=1S/C21H14/c1-13-6-4-7-14-12-19-16-9-3-2-8-15(16)17-10-5-11-18(20(13)14)21(17)19/h2-12H,1H3 |
InChI-Schlüssel |
GCINNQHKSCGXCW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C3=C4C(=CC=C3)C5=CC=CC=C5C4=CC2=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


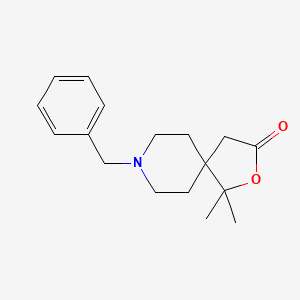
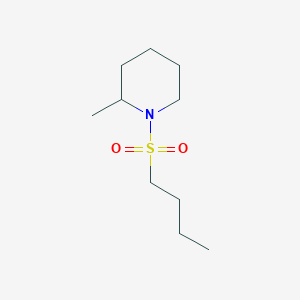

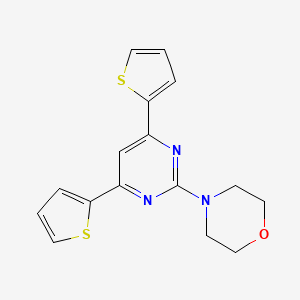
![2-Anthracenesulfonic acid, 1-amino-4-[[2-[[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]methyl]-4-methyl-6-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-](/img/structure/B12796175.png)
